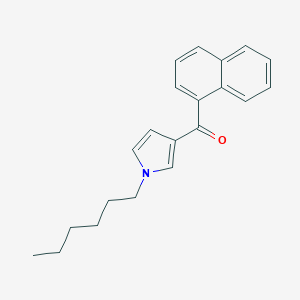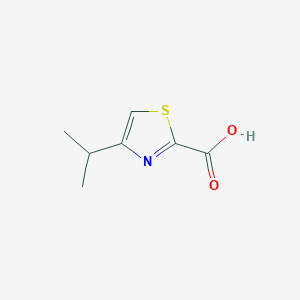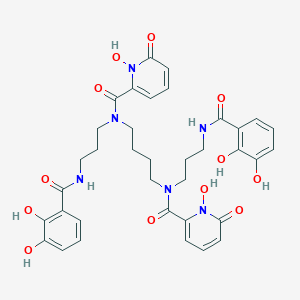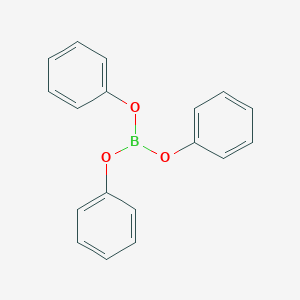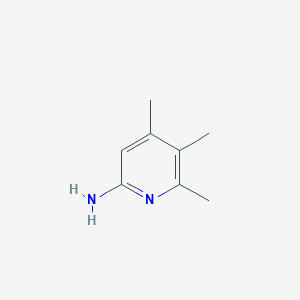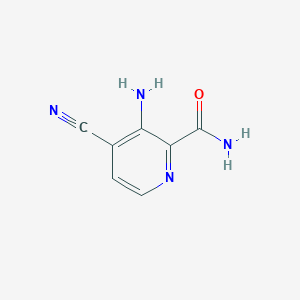
3-Amino-4-cyanopyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-cyanopyridine-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ACPC and is a derivative of pyridine. ACPC has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The exact mechanism of action of ACPC is not fully understood, but it is believed to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in many important physiological processes, including learning and memory.
Effets Biochimiques Et Physiologiques
ACPC has been found to have a wide range of biochemical and physiological effects. These include increasing the release of acetylcholine, dopamine, and norepinephrine, as well as increasing blood flow to the brain. ACPC has also been found to have antioxidant properties and may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ACPC in lab experiments is its high purity, which ensures accurate and reproducible results. However, ACPC can be expensive and may not be readily available in some regions. Additionally, the exact mechanism of action of ACPC is not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are many potential future directions for research on ACPC. One area of interest is the development of new drugs based on the structure of ACPC. Additionally, further studies are needed to fully understand the mechanism of action of ACPC and its potential applications in the treatment of neurological disorders. Finally, ACPC may have potential applications in other areas of research, such as cancer and cardiovascular disease.
Applications De Recherche Scientifique
ACPC has been used in a wide range of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. This compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
155879-89-3 |
|---|---|
Nom du produit |
3-Amino-4-cyanopyridine-2-carboxamide |
Formule moléculaire |
C7H6N4O |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
3-amino-4-cyanopyridine-2-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-3-4-1-2-11-6(5(4)9)7(10)12/h1-2H,9H2,(H2,10,12) |
Clé InChI |
BTXHUQIYIXFEEQ-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=C1C#N)N)C(=O)N |
SMILES canonique |
C1=CN=C(C(=C1C#N)N)C(=O)N |
Synonymes |
2-Pyridinecarboxamide,3-amino-4-cyano-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)
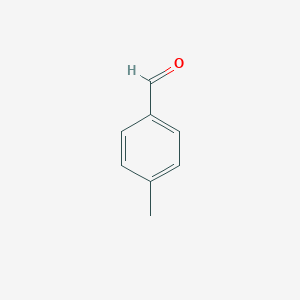
![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)


